4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound that belongs to the class of tetrahydropyridines. Tetrahydropyridines are organic compounds derived from pyridine, characterized by the saturation of two double bonds in the pyridine ring. The presence of iodine in this compound adds unique properties that can influence its reactivity and potential applications in various fields.
This compound can be synthesized through various chemical reactions involving starting materials that contain both iodine and tetrahydropyridine structures. The specific synthesis routes often depend on the desired properties and applications of the final product.
4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine is classified as:
The synthesis of 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine typically involves several steps:
The synthesis may require specific conditions such as temperature control and inert atmosphere to prevent unwanted side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine can participate in various chemical reactions:
Reactions involving this compound may require specific catalysts or conditions (e.g., temperature, solvent) to achieve optimal yields and selectivity.
The mechanism by which 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine acts in biological systems often involves interactions with biological targets such as enzymes or receptors. The presence of iodine may enhance lipophilicity or alter binding affinities compared to non-halogenated analogs.
Studies have shown that halogenated tetrahydropyridines can exhibit varied bioactivities including antimicrobial and anticancer effects due to their ability to interact with cellular targets.
4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine has potential applications in:
Electrophilic iodination of the tetrahydropyridine (THP) ring represents a cornerstone strategy for accessing 4-iodo-1-methyl-1,2,3,6-tetrahydropyridine. The electron-rich dihydropyridine double bond readily undergoes electrophilic addition, but regioselectivity at C4 versus C2/C6 and control over N-substitution present significant challenges. Modern catalytic approaches mitigate these issues:
N-Halosuccinimide Activation: N-Iodosuccinimide (NIS) serves as the predominant iodinating agent, activated by Lewis or Brønsted acid catalysts. Trifluoroacetic acid (TFA) catalysis (5-10 mol%) in dichloromethane at 0-25°C efficiently delivers the 4-iodo adduct from 1-methyl-1,2,3,6-tetrahydropyridine with >90% regioselectivity [2]. This proceeds via initial protonation at nitrogen, generating a more electrophilic iminium species, followed by iodide attack at the electrophilically activated C4 position. Stronger acids like Fe(OTf)₃ or BF₃·H₂O enable iodination of deactivated THP derivatives but risk ring opening or polymerization [2].
Hypervalent Iodine Catalysis: Environmentally benign iodine(I)/iodine(III) catalytic cycles offer sustainable alternatives. In situ-generated I(III) species (e.g., from I₂ or KI with Oxone® or H₂O₂) act as potent electrophiles. For instance, KI (20 mol%) with 30% H₂O₂ in methanol selectively iodinates 1-methyl-THP at C4 (75-85% yield) [2] [4]. Hypoiodite (I⁺) catalysis, generated from molecular iodine (I₂) and tert-butyl hydroperoxide (TBHP), provides excellent functional group tolerance crucial for complex THP precursors [4].
Transition Metal Catalysis: While less common for direct iodination than for cross-coupling, gold(I) complexes (e.g., Ph₃PAuNTf₂, 2-5 mol%) significantly enhance the rate and regioselectivity of NIS-mediated iodination of 1-substituted THPs under mild conditions (<40°C, <1 h) [2]. Silver triflimide (AgNTf₂) activates NIS similarly, particularly effective for sterically hindered THPs [2].
Table 1: Catalytic Systems for Regioselective Iodination of 1-Methyl-1,2,3,6-tetrahydropyridine
Catalyst System | Iodine Source | Conditions | Regioselectivity (C4:C2/6) | Yield Range (%) | Key Advantages |
---|---|---|---|---|---|
TFA (5-10 mol%) | NIS | DCM, 0-25°C, 1-4 h | >90:10 | 75-92 | Simple, high selectivity |
KI (20 mol%)/H₂O₂ | KI | MeOH, RT, 12-24 h | >85:15 | 70-85 | Green oxidant, inexpensive |
I₂ (10 mol%)/TBHP | I₂ | HFIP or MeCN, RT, 6-12 h | >80:20 | 65-88 | Mild, broad FG tolerance |
Ph₃PAuNTf₂ (2 mol%) | NIS | DCM, RT, 0.5-1 h | >95:5 | 85-95 | Fast, high selectivity |
AgNTf₂ (5 mol%) | NIS | MeCN, RT, 1-2 h | >90:10 | 80-93 | Effective for hindered substrates |
Key Challenge: Minimizing diiodination or addition across the diene system requires precise stoichiometric control of NIS (≤1.05 equiv) and often low temperatures. Protecting group strategies for N-unsubstituted THP precursors (e.g., N-Boc) are frequently employed before iodination, followed by deprotection and selective N-methylation [2].
Sequential N-functionalization and C4-halogenation in a single reaction vessel enhance synthetic efficiency and reduce purification steps for 4-iodo-1-methyl-1,2,3,6-tetrahydropyridine. Key strategies include:
Reductive Amination/Iodination: Pyridinium salts or pyridine N-oxides serve as versatile precursors. A prominent cascade involves treating pyridine with methyl triflate (MeOTf) to form N-methylpyridinium salt, followed by in situ reduction (e.g., NaBH₄, Zn/acetic acid, or electrochemical reduction) to generate 1-methyl-1,2,3,6-THP. Without isolation, addition of NIS and a catalytic activator (e.g., TFA or AgNTf₂) effects C4-iodination. Yields range from 60-78% for the overall 3-step sequence [1] [10].
Tandem Alkylation/Electrophilic Attack: Direct alkylation of 1,2,3,6-THP (unsubstituted at nitrogen) with methyl iodide (MeI) generates the N-methyliminium ion. Subsequent trapping by iodide ion (from excess MeI or added I⁻ sources like tetrabutylammonium iodide, TBAI) can occur, but regioselectivity is often poor. Employing a mixed system with MeOTf (for clean N-methylation) and NIS (for electrophilic iodination) significantly improves regioselectivity towards the 4-iodo adduct (55-70% yield) in solvents like acetonitrile [10].
Multicomponent Reactions (MCRs): Highly efficient routes utilize glutaraldehyde derivatives, methylamine hydrochloride, and iodine sources in a Passerini/Ugi-type adaptation. For example, reacting glutaric dialdehyde with methylamine forms an enamine/imine intermediate. Addition of I₂ or NIS in methanol/acetic acid mixtures promotes cyclization and simultaneous iodination at C4, yielding the target compound in a single pot (45-65% yield). Optimizing the stoichiometry and order of addition is critical [7].
Table 2: One-Pot Strategies for 4-Iodo-1-methyl-1,2,3,6-tetrahydropyridine Synthesis
Precursor | Reagents/Steps | Key Conditions | Overall Yield (%) | Key Features |
---|---|---|---|---|
Pyridine | 1. MeOTf (1.1 eq); 2. NaBH₄ (1.2 eq); 3. NIS (1.05 eq), TFA (cat) | DCM/MeOH, 0°C to RT | 60-78 | From stable precursor, good regiocontrol |
1,2,3,6-THP (NH) | MeOTf (1.1 eq) then NIS (1.05 eq), AgNTf₂ (5 mol%) | MeCN, RT, 2-4 h | 55-70 | Shorter sequence, requires unstable NH-THP |
Glutaraldehyde / MeNH₂·HCl | I₂ (1.1 eq) or NIS (1.1 eq) | MeOH/AcOH, RT, 12-24 h | 45-65 | Atom-economic, convergent, lower yields |
1,2,3,6-THP (NH) | MeI (excess) + TBAI (1.5 eq) | Reflux, 12-24 h | 30-50 | Low regioselectivity, formation of quat salts |
Critical Consideration: Controlling exothermicity during reduction steps and minimizing water content are vital for reproducibility in one-pot sequences. Purification often involves basic extraction to remove succinimide byproducts or acidic washes to eliminate unreacted amines.
Direct functionalization of pre-formed 1-methyl-1,2,3,6-tetrahydropyridine via C4-H bond activation offers a powerful route to the 4-iodo derivative with potential for stereocontrol. This approach avoids pre-functionalization but requires overcoming challenges related to the relatively weak coordinating ability of the enamine system and controlling stereochemistry at C3/C6.
Palladium-Catalyzed C-H Iodination: Pd(II) catalysts (Pd(OAc)₂, Pd(TFA)₂) combined with iodine sources (I₂, NIS) and oxidants achieve direct C4 iodination. A breakthrough uses directing groups (DGs) temporarily installed at nitrogen or C3. N-Pivaloyl (N-Piv) or N-2-pyridinylsulfonyl directing groups coordinate Pd, enabling selective ortho-C-H (C4) activation. Subsequent iodination with N-iodoamines or I₂/Oxone provides the 4-iodo-THP in 70-85% yield with excellent regioselectivity. Critically, using chiral ligands (e.g., L-Pyrox, L-proline derivatives) during the C-H activation step allows for enantioselective desymmetrization, yielding enantiomerically enriched 3,6-disubstituted-4-iodo-THP precursors (up to 92% ee) [7] [9].
Ruthenium(II)-Catalyzed Systems: [RuCl₂(p-cymene)]₂ catalyzes C-H iodination efficiently, often requiring milder conditions than Pd. Catalytic Ru(II) with NIS and AgSbF₆ (for halide abstraction) in hexafluoroisopropanol (HFIP) solvent iodinates 1-methyl-THP at C4 in >80% yield at 60°C within 6 hours. HFIP enhances electrophilicity and stabilizes cationic intermediates. Stereoselectivity is achievable using chiral carboxylate additives (e.g., (S)-CPA, (S)-2,2-dimethylcyclopropanecarboxylic acid), which influence the conformation of the Ru-C σ-bond during reductive elimination, leading to diastereomeric ratios (dr) up to 8:1 for 3-substituted THP substrates [7].
Copper-Mediated Oxidative Iodination: Copper catalysis (CuI, Cu(OAc)₂) with I₂ and peroxides (e.g., tert-butyl hydroperoxide, TBHP) operates via radical or electrophilic pathways. While generally less stereoselective than Pd/Ru systems, copper offers low cost and functional group compatibility. For stereocontrol, chiral bisoxazoline (BOX) ligands enable enantioselective iodination of prochiral 3,6-dihydro-2H-pyridines (the oxidized form of THP), followed by stereoselective reduction to yield chiral 4-iodo-THPs with moderate ee (50-75%) [7].
Emerging Role of 2D Materials: Light-driven C-H activation mediated by transition metal dichalcogenides (TMDCs) like WSe₂ offers a novel approach. Under visible light irradiation, photoexcited carriers in WSe₂ facilitate H abstraction from C4 of adsorbed 1-methyl-THP. Subsequent trapping by iodine radicals (from I₂ photolysis) yields the 4-iodo product. While stereoselectivity remains largely unexplored, the spatial confinement near the TMDC surface holds potential for controlling the approach of the iodinating species [5].
Table 3: Transition Metal-Mediated Stereoselective C-H Iodination Strategies
Catalyst System | Iodine Source | Key Ligand/Additive | Stereoselectivity Achieved | Yield (%) | Conditions |
---|---|---|---|---|---|
Pd(OAc)₂ / Oxidant | NIS or I₂ | N-Piv DG, (S)-L-Pyrox | Up to 92% ee (for 3,6-disubstituted THP) | 70-85 | DCE, 80-100°C, 12-24 h |
[RuCl₂(p-cymene)]₂ / AgSbF₆ | NIS | (S)-2,2-Dimethyl-CPA | dr up to 8:1 (for 3-substituted THP) | 75-85 | HFIP, 60°C, 6-12 h |
CuI / TBHP | I₂ | (S,S)-t-BuBOX | 50-75% ee (via dihydropyridine precursor) | 60-75 | MeCN, RT, 24-48 h |
WSe₂ monolayer / hv (λ > 420 nm) | I₂ | None (surface-mediated) | Not reported | 40-60 (est.) | Solid-state, RT |
Mechanistic Insight: The stereoselectivity in Pd/Ru systems often arises from the chiral environment created by the ligand/DG during the C-H metallation step (concerted metalation-deprotonation, CMD) or during the subsequent oxidative addition/reductive elimination with the iodine source. Controlling the conformation of the flexible six-membered ring is crucial.
Solid-phase organic synthesis (SPOS) enables rapid generation of libraries of 4-iodo-1-methyl-1,2,3,6-tetrahydropyridine derivatives for structure-activity relationship (SAR) studies, leveraging the iodo group for subsequent diversification (e.g., cross-coupling). Key methodologies involve anchoring the THP precursor via a linker:
Resin-Bound Enamine Precursors: Wang or Rink amide resin is functionalized with glutaric acid derivatives (e.g., 4-oxopentanoic acid), creating a resin-bound keto-ester. Treatment with methylamine induces cyclodehydration via an enamine intermediate, forming the resin-bound 1-methyl-1,4-dihydropyridine or 1,2,3,6-THP scaffold. Subsequent electrophilic iodination using NIS/HFIP or I₂/Cu(OAc)₂ in DMF quantitatively installs the iodine at C4. Cleavage (TFA for Wang/Rink) liberates the target 4-iodo-1-methyl-THP. Loading capacities range from 0.5-0.8 mmol/g, with purities >85% after cleavage [7].
PEG-Supported Synthesis: Polyethylene glycol (PEG-3400, PEG-6000) serves as a soluble polymer support, offering advantages in monitoring reactions by standard NMR/LC-MS. Amino-terminated PEG (PEG-NH₂) is acylated with 5-chlorovaleryl chloride. Displacement with methylamine forms the secondary amine, which cyclizes upon heating or base treatment to the N-methyl-THP scaffold anchored to PEG. Iodination proceeds smoothly with NIS/TFA in DCM. Precipitation in cold ether isolates the PEG-bound product. Acidic cleavage (TFA/H₂O) or transesterification releases the free 4-iodo-1-methyl-THP. Yields over multiple steps are 60-75% with excellent purity [7].
Functionalized Resins for Traceless Synthesis: Silyl linker-based resins (e.g., Si-Polymer) allow attachment via the pyridine nitrogen of 4-halo (Cl, Br) pyridines. N-Methylation (MeI) followed by reduction (e.g., resin-bound BH₄⁻ reagents) generates the immobilized THP. The halogen at C4 is then converted to iodide via halogen exchange (e.g., Finkelstein reaction: NaI/CuI in DMF, 120°C). This traceless approach avoids functionalization at the linker point but requires efficient reduction and exchange steps [7].
Combinatorial Library Synthesis: The 4-iodo group on solid support is highly amenable to on-resin diversification before cleavage, particularly via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck). For example, Suzuki coupling of resin-bound 4-iodo-1-methyl-THP with diverse arylboronic acids, using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O, generates libraries of 4-aryl-1-methyl-THPs after cleavage. This allows rapid exploration of C4-substituted analogs derived from the common iodo intermediate [7].
Table 4: Solid-Phase Synthesis Strategies for 4-Iodo-1-methyl-1,2,3,6-THPs
Support Type | Anchor/Linker Chemistry | Key Iodination Conditions | Cleavage Method | Loading/Purity | Primary Advantage |
---|---|---|---|---|---|
Wang Resin (PS) | Glutaric Monoester → Enamine Cyclization | NIS (3 eq), HFIP, RT, 2 h | TFA/DCM (95:5) | 0.6 mmol/g, >85% | High capacity, standard cleavage |
Amino-PEG (Soluble) | 5-Chlorovaleryl amide → NMe cyclization | NIS (1.1 eq), TFA (cat), DCM, 1 h | TFA/H₂O (95:5) | N/A, ~70% overall yield | Soluble, easy monitoring |
Rink Amide Resin (PS) | Keto-acid → Reductive Amination/Cyclization | I₂ (1.5 eq), Cu(OAc)₂ (0.5 eq), DMF | TFA/DCM (95:5) | 0.5 mmol/g, >80% | Amenable to Fmoc strategies |
Si-Polymer | 4-Br-Pyridine-N-attachment → NMe/Reduction | NaI (5 eq), CuI (0.2 eq), DMF, 120°C | TBAF, THF | 0.4 mmol/g, ~75% | Traceless, halogen exchange |
Advantages and Limitations: SPOS provides significant advantages in throughput and purification for library synthesis. However, potential drawbacks include linker instability under iodination conditions (especially strong acids/oxidants), incomplete reactions due to site-site interactions on resin ("matrix effect"), and the need for specialized equipment for parallel synthesis and cleavage. PEG-based systems mitigate some diffusion limitations but require precipitation steps.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: